3-[2-(1H-Imidazol-1-yl)ethoxy]aniline
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Overview
Description
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline is a chemical compound that features an imidazole ring attached to an aniline moiety through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline typically involves the reaction of 3-bromoaniline with 2-(1H-imidazol-1-yl)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the ethoxy group containing the imidazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Lacks the aniline moiety, making it less versatile in certain synthetic applications.
3-Bromoaniline: Does not contain the imidazole ring, limiting its potential interactions and applications.
Imidazole: A simpler structure without the ethoxy and aniline groups, used widely in various chemical reactions.
Uniqueness
3-[2-(1H-Imidazol-1-yl)ethoxy]aniline is unique due to the presence of both an imidazole ring and an aniline moiety, connected through an ethoxy linker.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2-imidazol-1-ylethoxy)aniline |
InChI |
InChI=1S/C11H13N3O/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14/h1-5,8-9H,6-7,12H2 |
InChI Key |
MSHCBMNAPXVHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)N |
Origin of Product |
United States |
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